

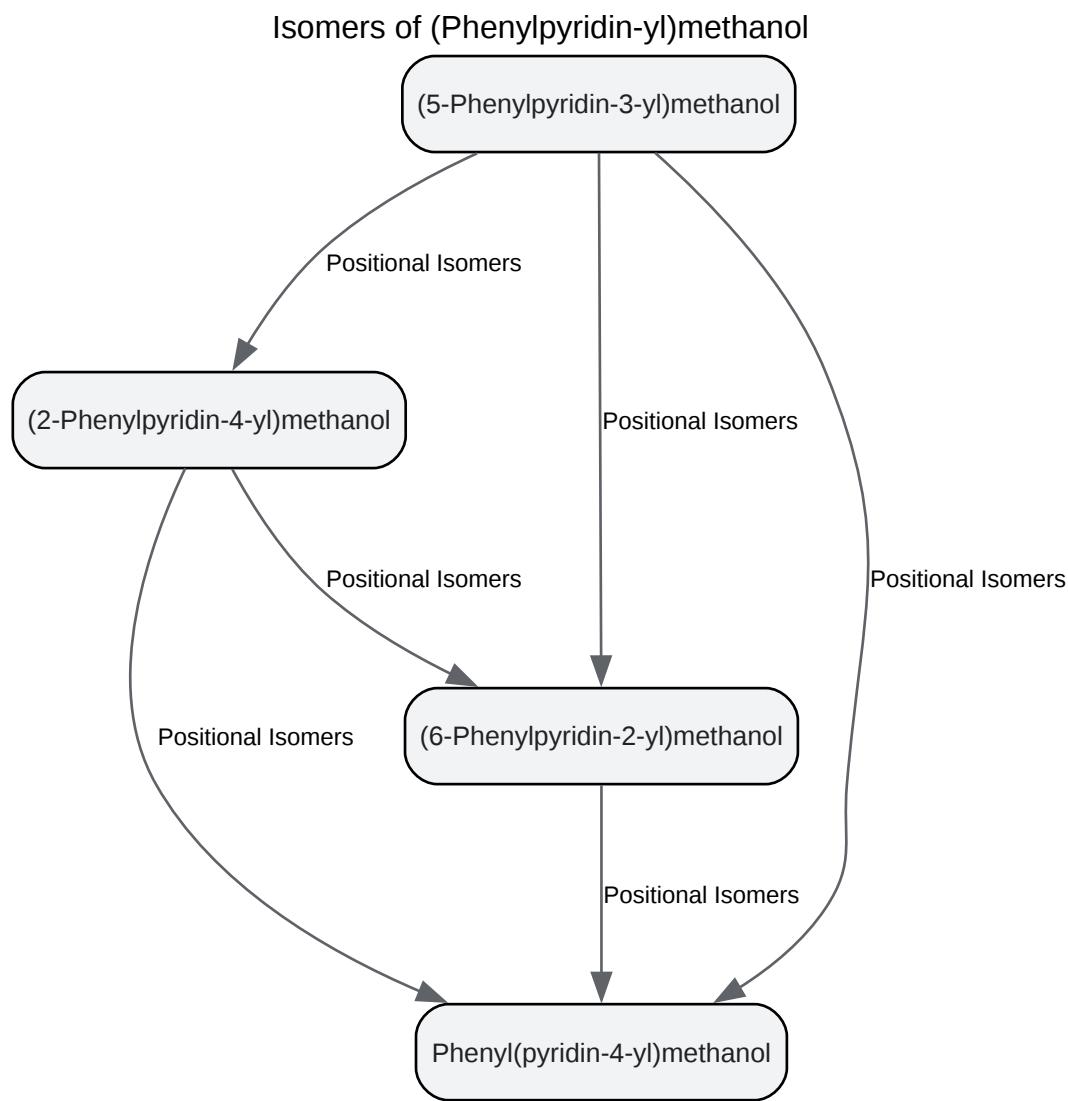
A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415


[Get Quote](#)

A detailed comparative analysis of the spectroscopic signatures of **(5-Phenylpyridin-3-yl)methanol** and its structural isomers offers crucial insights for researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The isomeric position of the phenyl and hydroxymethyl groups on the pyridine ring in (phenylpyridin-yl)methanol derivatives significantly influences their electronic properties and spatial arrangement. These subtle structural variations are distinctly reflected in their spectroscopic profiles, providing a powerful toolkit for their identification and characterization. This guide delves into a comparative analysis of **(5-Phenylpyridin-3-yl)methanol** and its key isomers: (2-Phenylpyridin-4-yl)methanol, (6-Phenylpyridin-2-yl)methanol, and Phenyl(pyridin-4-yl)methanol.

Isomeric Landscape

The relationship between **(5-Phenylpyridin-3-yl)methanol** and its isomers is defined by the substitution pattern on the central pyridine ring. Each isomer presents a unique electronic and steric environment, which in turn dictates its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **(5-Phenylpyridin-3-yl)methanol** and its isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(5-Phenylpyridin-3-yl)methanol** and its selected isomers.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm) in CDCl ₃	¹³ C NMR (δ , ppm) in CDCl ₃
(5-Phenylpyridin-3-yl)methanol	8.55 (d, J=2.0 Hz, 1H), 8.49 (s, 1H), 7.80 (s, 1H), 7.58 (d, J=7.6 Hz, 2H), 7.46 (t, J=7.6 Hz, 2H), 7.38 (t, J=7.4 Hz, 1H), 4.81 (s, 2H)	148.1, 147.2, 137.9, 136.2, 134.9, 129.2, 128.4, 127.2, 62.9
Phenyl(pyridin-2-yl)methanol	8.55 (d, J=4.0 Hz, 1H), 7.69 (td, J=7.7, 1.8 Hz, 1H), 7.48-7.44 (m, 2H), 7.37-7.27 (m, 4H), 7.21 (ddd, J=7.5, 4.9, 1.1 Hz, 1H), 5.79 (s, 1H), 4.85 (br s, 1H)	162.8, 148.8, 144.0, 136.9, 128.5, 127.8, 126.9, 122.3, 120.9, 75.8
Phenyl(pyridin-3-yl)methanol	8.59 (d, J=2.2 Hz, 1H), 8.52 (dd, J=4.8, 1.6 Hz, 1H), 7.78 (dt, J=7.9, 2.0 Hz, 1H), 7.41-7.27 (m, 6H), 5.86 (s, 1H), 3.51 (br s, 1H)	148.9, 148.6, 143.0, 138.8, 134.4, 128.8, 128.1, 126.8, 123.6, 74.2
Phenyl(pyridin-4-yl)methanol ^[1]	8.34 (d, J = 6.0 Hz, 2H), 7.33 - 7.29 (m, 6H), 7.28 - 7.25 (m, 1H), 5.75 (s, 1H), 4.28 (s, 1H)	153.3, 149.1, 142.9, 128.7, 128.0, 126.8, 121.3, 74.6

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound	IR (cm ⁻¹)	UV-Vis λmax (nm) in Methanol	Mass Spectrometry (m/z)
(5-Phenylpyridin-3-yl)methanol	~3350 (O-H), ~3050 (Ar C-H), ~1600, 1480 (Ar C=C), ~1050 (C-O)	~254	[M] ⁺ 185, fragments at 167, 156, 139, 77
Phenyl(pyridin-2-yl)methanol[2]	~3300 (O-H), ~3060 (Ar C-H), ~1590, 1470 (Ar C=C), ~1030 (C-O)	~262	[M] ⁺ 185, fragments at 108, 79, 77
Phenyl(pyridin-3-yl)methanol[3][4]	~3320 (O-H), ~3040 (Ar C-H), ~1580, 1450 (Ar C=C), ~1040 (C-O)	~258	[M+H] ⁺ 186.09134
Phenyl(pyridin-4-yl)methanol[1]	~3280 (O-H), ~3030 (Ar C-H), ~1605, 1415 (Ar C=C), ~1060 (C-O)	~255	[M] ⁺ 185, fragments at 167, 139, 107, 80

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- ^1H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
- Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

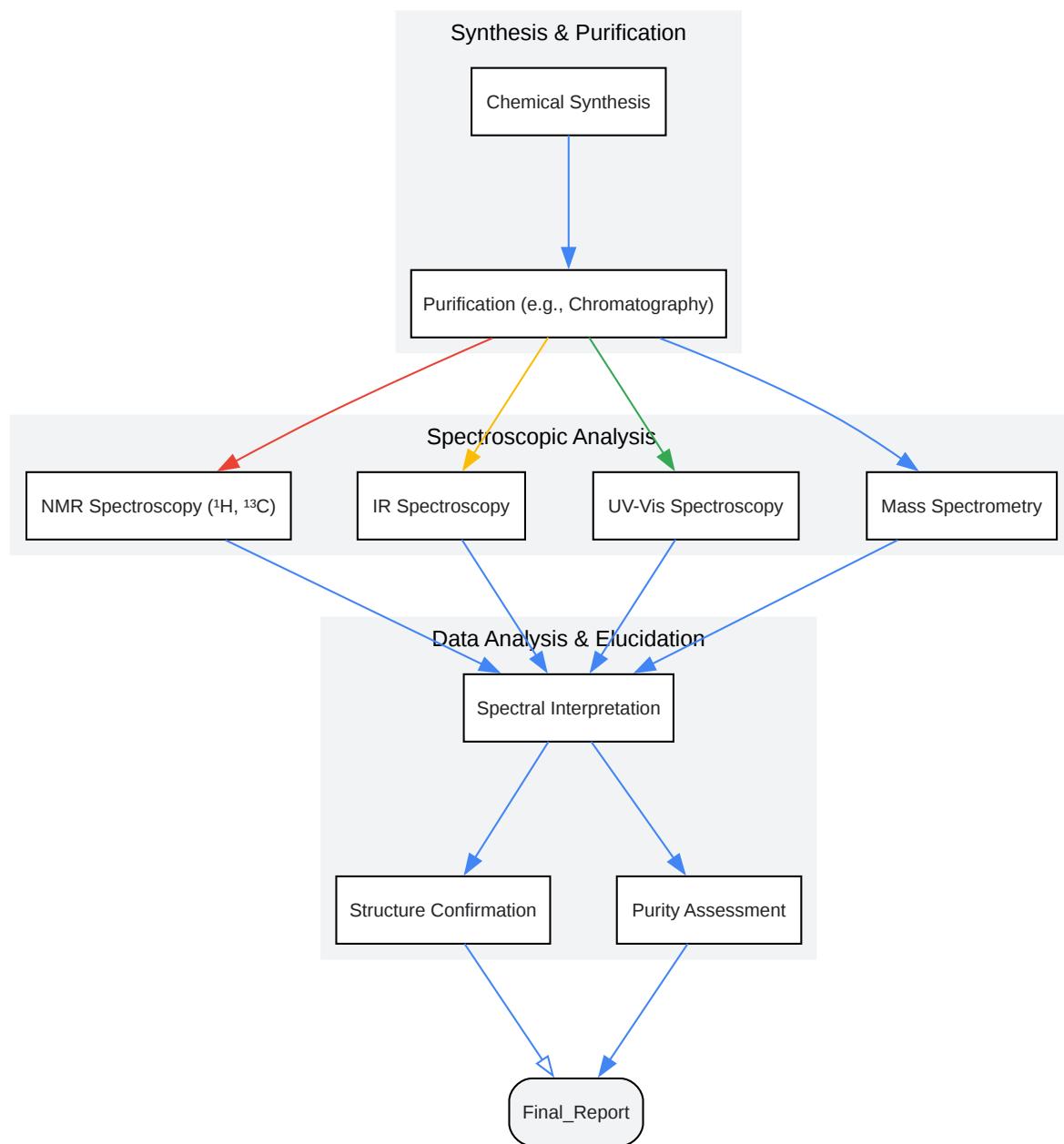
Infrared (IR) Spectroscopy[9][10][11]

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Processing: The resulting spectrum was baseline corrected and is reported in terms of wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy[12][13][14]

- Sample Preparation: A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted with methanol to a final concentration of approximately 0.01 mg/mL to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU).
- Instrumentation: UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer using a 1 cm path length quartz cuvette.
- Acquisition: The spectrum was scanned from 200 to 800 nm with a data interval of 1 nm. A baseline correction was performed using methanol as the blank.

- Data Processing: The wavelength of maximum absorption (λ_{max}) was determined from the resulting spectrum.


Mass Spectrometry (MS)[15][16][17][18]

- Sample Preparation: A dilute solution of the sample (approximately 10 $\mu\text{g/mL}$) was prepared in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QToF mass spectrometer with an electrospray ionization (ESI) source.
- Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10 $\mu\text{L/min}$. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C. Data was acquired over a mass range of m/z 50-500.
- Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized compounds is outlined below. This systematic approach ensures comprehensive structural elucidation and purity assessment.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Phenyl(pyridin-2-yl)methanol | C₁₂H₁₁NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Phenyl(pyridin-3-yl)methanol (C₁₂H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180415#spectroscopic-comparison-of-5-phenylpyridin-3-yl-methanol-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com